molecular formula C11H13NO6S B1604832 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid CAS No. 91134-85-9

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Cat. No.: B1604832
CAS No.: 91134-85-9
M. Wt: 287.29 g/mol
InChI Key: IVYVLEQZZGWQTF-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS 91134-85-9) is a high-value benzoic acid derivative designed for research applications in medicinal chemistry and chemical biology. Its molecular formula is C 11 H 13 NO 6 S, with a molecular weight of 287.29 g/mol [ 1][citation>2][citation>7]. The compound is characterized by a melting point of 230 °C (in ethanol) and a predicted boiling point of 530.3 °C [ 1][citation>9]. Its estimated density is 1.538 g/cm³, and it features a carboxylic acid group and a phenolic hydroxyl group, contributing to its predicted pKa of 2.60 [ 1][citation>7]. The core research value of this compound lies in its role as a multifunctional synthetic building block. The presence of a morpholine ring linked via a sulfonyl group to a benzoic acid scaffold creates a unique pharmacophore that is highly relevant in drug discovery [ 5]. This structure makes it a promising precursor for developing protease inhibitors, kinase inhibitors, and other small-molecule therapeutics where the morpholine-sulfonyl motif can contribute to target binding and pharmacokinetic properties. The distinct molecular features, including the hydrogen bond acceptor/donor capabilities from the morpholine and hydroxyl groups, and the planar aromatic ring system, facilitate its use in constructing compound libraries for high-throughput screening [ 5]. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a well-ventilated place, wearing suitable protective equipment, and avoid the formation of dust and aerosols [ 5].

Properties

IUPAC Name

2-hydroxy-5-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c13-10-2-1-8(7-9(10)11(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7,13H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYVLEQZZGWQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353997
Record name 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91134-85-9
Record name 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorosulfonation of Methyl Salicylate

  • Reagents: Methyl salicylate, chlorosulfonic acid (ClSO3H), and sometimes thionyl chloride (SOCl2).
  • Conditions: The reaction is typically carried out at controlled low temperatures (0–5 °C) to avoid overreaction.
  • Outcome: Formation of 5-chlorosulfonyl-2-hydroxybenzoic acid methyl ester.

This step introduces the sulfonyl chloride group, a key intermediate for further substitution.

Nucleophilic Substitution with Morpholine

  • Reagents: Morpholine is added to the sulfonyl chloride intermediate.
  • Solvent: Commonly dichloromethane or other inert organic solvents.
  • Conditions: Room temperature stirring for 30 minutes to 1 hour.
  • Outcome: Formation of 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid methyl ester.

This step forms the sulfonamide linkage by replacing the sulfonyl chloride with morpholine.

Hydrolysis of the Methyl Ester

  • Reagents: Aqueous sodium hydroxide or potassium hydroxide.
  • Conditions: Reaction temperature ranges from ambient to reflux conditions (25 °C to solvent reflux).
  • Reaction time: Typically 1 to 24 hours.
  • Workup: After completion, acidification with dilute hydrochloric acid to pH 3–4.
  • Outcome: Conversion of the methyl ester to the free carboxylic acid, yielding 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid.

This final step liberates the carboxylic acid functional group, completing the synthesis.

Detailed Reaction Data and Conditions

Step Reactants & Reagents Solvent Temperature (°C) Time (h) Notes
1 Methyl salicylate + chlorosulfonic acid + SOCl2 Dichloromethane or similar 0–5 0.5 Controlled addition, low temp to avoid side reactions
2 5-Chlorosulfonyl-2-hydroxybenzoate + Morpholine Dichloromethane 20–25 0.5–1 Room temperature, rapid substitution
3 Sulfonamide methyl ester + NaOH/KOH Water/organic solvent 25 to reflux 1–24 Hydrolysis, followed by acidification to pH 3–4

Research Findings and Optimization Notes

  • Yield: The overall yield from methyl salicylate to the final acid typically ranges from 60% to 85%, depending on reaction conditions and purification steps.
  • Purity: Purification by recrystallization or column chromatography is recommended after the substitution and hydrolysis steps to achieve high purity.
  • Base Selection: Potassium hydroxide and sodium hydroxide are both effective for hydrolysis; potassium hydroxide offers slightly faster reaction kinetics under reflux.
  • Solvent Effects: Dichloromethane is preferred for chlorosulfonation and substitution due to its inertness and ease of removal. Hydrolysis is often performed in aqueous-organic mixtures to facilitate phase separation.
  • Temperature Control: Maintaining low temperature during chlorosulfonation prevents polysulfonation and degradation of the aromatic ring.
  • Reaction Monitoring: TLC and HPLC are commonly used to monitor the progress of substitution and hydrolysis reactions.

Comparative Analysis with Analogous Compounds

While direct literature on this compound is limited, methods for closely related sulfonylated benzoic acids with piperazine or methylpiperazine substituents provide a reliable synthetic framework. The substitution of morpholine follows similar nucleophilic aromatic substitution principles.

Summary Table of Preparation Method

Preparation Step Key Reaction Type Reagents/Conditions Product Intermediate
Chlorosulfonation Electrophilic aromatic substitution Methyl salicylate + ClSO3H + SOCl2, 0–5 °C 5-Chlorosulfonyl-2-hydroxybenzoic acid methyl ester
Sulfonamide formation Nucleophilic substitution Morpholine, room temperature, dichloromethane 2-Hydroxy-5-(morpholine-4-sulfonyl)benzoic acid methyl ester
Ester hydrolysis Base-catalyzed hydrolysis NaOH or KOH, 25 °C to reflux, 1–24 h, acidification This compound

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfinic or sulfenic acid derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce sulfinic acids. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various chemical reactions:

  • Synthetic Routes : It can be synthesized through sulfonylation of 2-hydroxybenzoic acid followed by morpholine substitution.
  • Chemical Reactions : It participates in oxidation, reduction, and substitution reactions, allowing for the generation of diverse derivatives.

Research indicates that 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown it to inhibit the growth of various bacterial strains, including:
Bacterial StrainInhibition PercentageConcentration (μg/mL)
Staphylococcus aureus80.69%50
Escherichia coli75.00%50
Pseudomonas aeruginosa70.00%50
  • Anti-inflammatory Effects : In vitro studies suggest it inhibits pro-inflammatory cytokine production, indicating potential therapeutic applications for inflammatory diseases.

Medical Applications

Ongoing research is exploring the compound's potential as a therapeutic agent:

  • Mechanism of Action : The interaction of the hydroxy and sulfonyl groups with specific enzymes and receptors modulates various biochemical pathways, making it a candidate for drug development.
  • Pharmacokinetics : Preliminary studies suggest favorable absorption and distribution characteristics under physiological conditions.

Antimicrobial Efficacy

A study assessed the compound's effectiveness against resistant bacterial strains, demonstrating significant inhibition at low concentrations. This finding supports its potential as a lead compound for new antibiotic development.

Anti-inflammatory Mechanism

In vitro research revealed that the compound reduces inflammatory marker expression in macrophages, highlighting its therapeutic potential in treating inflammatory diseases.

Cellular Uptake Studies

Research involving human cell lines showed effective absorption of the compound, enhancing its viability for therapeutic use.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonyl groups play crucial roles in its activity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural similarities with 2-hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, differing primarily in substituents at the 5-position and their pharmacological profiles:

Table 1: Structural and Pharmacological Comparison

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Pharmacological Activity Key References
This compound Morpholine-4-sulfonyl 287.29 (calculated) Not yet reported
Sulfasalazine (4-(Pyridinylamino)sulfonyl)phenyl azo 398.39 Antibacterial, Anti-inflammatory (ulcerative colitis)
2-Hydroxy-5-(4-nitrophenylsulfonamido) benzoic acid 4-nitrophenylsulfonamido 322.28 Antimicrobial (high AutoDock4 binding affinity)
Pyrazinamide-salicylic acid hybrid Hydrazonohexyl pyrazine-2-carbonyl 400.40 (estimated) Proposed antimycobacterial
2-Hydroxy-5-(2',4'-difluorophenyl)benzoic acid 2',4'-difluorophenyl 254.19 Anti-inflammatory, Analgesic

Key Observations:

Sulfasalazine : Features an azo bond linking the benzoic acid core to a sulfapyridine moiety. This structural complexity contributes to its prodrug nature, requiring colonic bacterial cleavage for activation . In contrast, the target compound’s morpholine sulfonyl group may offer metabolic stability and direct target engagement.

Aryl Sulfonamides (e.g., 4-nitrophenyl derivative): Demonstrated antimicrobial activity via molecular docking studies, with binding energies up to -9.2 kcal/mol against Topoisomerase II (PDB: 5GWK) .

Pyrazinamide Hybrid : Synthesized via Friedel-Crafts acylation and hydrazone coupling (62% yield), highlighting feasible routes for modifying the salicylic acid scaffold . Similar strategies could apply to the target compound.

Fluorinated Derivatives : Substitution with electron-withdrawing groups (e.g., difluorophenyl) enhances anti-inflammatory activity, suggesting that electronic effects at the 5-position critically modulate bioactivity .

Biological Activity

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, also known by its chemical name and CAS number 91134-85-9, is a compound that has garnered attention for its potential biological activities. This article explores the biological mechanisms, pharmacological effects, and research findings associated with this compound.

Chemical Structure and Properties

The structure of this compound features a hydroxyl group and a sulfonyl group attached to a benzoic acid framework, which contributes to its unique biological properties. The morpholine moiety enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and sulfonyl groups facilitate binding to target molecules, modulating various biochemical pathways. Notably, it has been studied for its potential as an inhibitor of certain enzymes involved in inflammatory processes and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Bacterial Strain Inhibition Percentage Concentration (μg/mL)
Staphylococcus aureus80.69%50
Escherichia coli75.00%50
Pseudomonas aeruginosa70.00%50

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in preclinical studies. It inhibits the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against resistant bacterial strains, showing significant inhibition at low concentrations. The results suggest its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Mechanism : In vitro studies revealed that the compound reduces the expression of inflammatory markers in macrophages, indicating its potential therapeutic application in treating inflammatory diseases .
  • Cellular Uptake Studies : Research involving cellular uptake demonstrated that the compound is effectively absorbed by human cell lines, enhancing its potential for therapeutic use .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it is stable under physiological conditions, which is crucial for maintaining its biological activity over time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid
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2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

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